molecular formula C18H24N2O3S B2400854 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034572-06-8

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2400854
CAS RN: 2034572-06-8
M. Wt: 348.46
InChI Key: OMTHSOUGWGCASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is highlighted for its potent and selective antagonism of the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified distinct conformations of this compound, providing insights into its interaction with the receptor. This study suggests the N1 aromatic ring moiety of the antagonist plays a significant role in steric binding interactions, akin to certain cannabinoid agonists. The unique spatial orientation and electrostatic character of various conformers are proposed to contribute to the antagonist activity, with specific conformations potentially influencing neutral antagonist or inverse agonist activity based on receptor interactions (Shim et al., 2002).

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic analogues of 1192U90 were synthesized and assessed for their potential as antipsychotic agents. The study involved evaluating these analogues for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo assessment of their ability to antagonize apomorphine-induced climbing in mice. Among the synthesized compounds, certain derivatives demonstrated potent in vivo activities, indicating their potential as backup compounds for antipsychotic drug development (Norman et al., 1996).

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds with potential effects on breast MDA-MB-231 invasion, migration, adhesion, and angiogenesis. The study also included synthesis, pharmacokinetic characterization, and evaluation of the effects on breast tumor metastasis in NOD-SCID mice, providing valuable insights into the therapeutic potential of these compounds against breast cancer metastasis (Wang et al., 2011).

Synthesis and Bioactivity of Novel Benzamides

Research into metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes explored their structural features and potential antimicrobial activities. The study highlighted the synthesis, characterization, and in vitro antibacterial evaluation of these compounds, contributing to the understanding of their biological properties and potential applications in antimicrobial therapies (Khatiwora et al., 2013).

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(14-1-2-16-17(9-14)23-12-22-16)19-10-13-3-6-20(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHSOUGWGCASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.